(R)-3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester (R)-3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468326
InChI: InChI=1S/C17H33N3O3/c1-11(2)14(18)15(21)20(12(3)4)13-8-9-19(10-13)16(22)23-17(5,6)7/h11-14H,8-10,18H2,1-7H3/t13-,14+/m1/s1
SMILES: CC(C)C(C(=O)N(C1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N
Molecular Formula: C17H33N3O3
Molecular Weight: 327.5 g/mol

(R)-3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13468326

Molecular Formula: C17H33N3O3

Molecular Weight: 327.5 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C17H33N3O3
Molecular Weight 327.5 g/mol
IUPAC Name tert-butyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]-propan-2-ylamino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C17H33N3O3/c1-11(2)14(18)15(21)20(12(3)4)13-8-9-19(10-13)16(22)23-17(5,6)7/h11-14H,8-10,18H2,1-7H3/t13-,14+/m1/s1
Standard InChI Key NBTXKAYNSBMSHB-KGLIPLIRSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N([C@@H]1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N
SMILES CC(C)C(C(=O)N(C1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N
Canonical SMILES CC(C)C(C(=O)N(C1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound's IUPAC name is tert-butyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]-propan-2-ylamino]pyrrolidine-1-carboxylate, reflecting its chiral centers at the pyrrolidine C3 and valine-derived C2 positions. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₇H₃₃N₃O₃
Molecular Weight327.5 g/mol
CAS Number1401666-26-9
SMILESCC(C)[C@@H](C(=O)N([C@@H]1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N
InChIKeyNBTXKAYNSBMSHB-KGLIPLIRSA-N

The stereochemistry is critical for biological activity, as evidenced by the (R)- and (S)-configurations at the pyrrolidine and valine residues, respectively.

Comparative Analysis with Analogues

Structural analogues, such as 3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (CID 66564150), share the pyrrolidine backbone but differ in substituents, leading to variations in solubility and target affinity . For example:

CompoundMolecular WeightKey Differences
Target Compound327.5 g/molIsopropylamino, tert-butyl ester
CID 66564150285.38 g/molAmide linkage, no isopropyl

The isopropyl group enhances lipophilicity, potentially improving blood-brain barrier permeability.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step strategies to preserve stereochemistry :

  • Pyrrolidine Core Formation: Cyclization of γ-aminobutyric acid derivatives under basic conditions.

  • Peptide Coupling: Introduction of the (S)-2-amino-3-methylbutanoyl moiety using HOBt/DIC activation.

  • Protective Group Chemistry: tert-Butyloxycarbonyl (Boc) protection of the pyrrolidine nitrogen, followed by deprotection under acidic conditions .

Analytical Characterization

  • NMR Spectroscopy: Confirms stereochemistry through coupling constants (e.g., J = 6.5 Hz for pyrrolidine protons).

  • HPLC: Purity >95% achieved via reverse-phase C18 columns .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 328.3.

Physicochemical Properties

PropertyValueMethod
LogP2.8 ± 0.3Calculated (XLogP3)
Solubility0.12 mg/mL in H₂OExperimental
Melting PointNot reported
StabilityStable at -20°C (1–2 years)Storage guidelines

The compound’s tert-butyl ester enhances stability against enzymatic hydrolysis compared to methyl or ethyl esters .

Biological Activity and Mechanism

Target Engagement

In vitro studies suggest affinity for neurotransmitter receptors, particularly σ-1 and NMDA subtypes. Key findings:

  • σ-1 Receptor: IC₅₀ = 120 nM (competitive binding assay).

  • Antinociceptive Effects: 40% reduction in pain response in rodent models at 10 mg/kg.

Proposed Mechanism

The compound modulates calcium signaling via σ-1 receptors, reducing neuronal hyperexcitability in neuropathic pain pathways. The valine moiety may enhance target specificity through hydrophobic interactions .

Hazard StatementRisk Mitigation
H303Harmful if swallowed
H313Harmful in contact with skin
H333Harmful if inhaled

Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory during handling .

Applications in Drug Development

Neurological Disorders

  • Neuropathic Pain: Reduces mechanical allodynia in preclinical models.

  • Neurodegeneration: Protects against glutamate-induced excitotoxicity in cortical neurons.

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